
10-Hydroxydecanoic acid
Overview
Description
10-Hydroxydecanoic acid (10-HDAA) is a medium-chain hydroxy fatty acid and the second most abundant lipid component in royal jelly (RJ), a secretion produced by honeybees (Apis mellifera) . Its molecular formula is C₁₀H₂₀O₃, with a hydroxyl group at the C10 position (Figure 1). Key physicochemical properties include a melting point of 75–77°C, a predicted boiling point of 330.8°C, and solubility in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves using ethanol as a solvent at temperatures of 190–200°C with two to three equivalents of sodium hydroxide, yielding up to 69% of pure this compound . This method avoids the use of large excesses of alkali and high boiling alcohols as reaction media.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from ricinoleates is a promising route due to its relatively high yield and simplicity.
Chemical Reactions Analysis
Lactonization to 5-Hexyldihydro-2(3H)-Furanone
10-HDA undergoes intramolecular esterification (lactonization) to form 5-hexyldihydro-2(3H)-furanone and water. This reaction is thermodynamically characterized by the following thermochemical data:
Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |
---|---|---|---|---|
C₁₀H₂₀O₃ → C₁₀H₁₈O₂ + H₂O | 12.1 ± 0.67 | Solid phase | Calvet microcalorimetry |
The positive enthalpy change indicates an endothermic process. This lactonization is critical in synthesizing cyclic esters for polymer chemistry and fragrance applications .
Polymerization and Esterification Reactions
10-HDA serves as a monomer in enzyme-catalyzed polymerizations:
- Ester-linked copolymer synthesis : Reacts with acrylamide derivatives (e.g., sodium acryloyloxydecanoate) using polyethylene glycol (PEG)-modified lipase in benzene solutions .
- Polycondensation : Utilized in cutinase-catalyzed reactions to produce biodegradable polyesters, with chain length selectivity influenced by reaction conditions .
Catalytic Esterification and Macrocyclization
Transition metal catalysts enhance 10-HDA’s reactivity:
- Ruthenium-catalyzed esterification : Forms esters with alcohols under mild conditions, enabling scalable synthesis of complex macrocycles .
- Co-polymerization with diols : Produces cross-linked polymers for biomedical applications, such as controlled drug release .
Enzymatic Hydroxylation and Modification
While not a direct reaction of 10-HDA, biosynthetic pathways involving related compounds highlight its potential:
Scientific Research Applications
Biological and Pharmacological Activities
1. Antimicrobial Properties
10-HDA exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it can enhance the efficacy of royal jelly in combating bacterial infections. The antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
2. Bone Health
Recent studies have investigated the effects of 10-HDA on bone metabolism. A pilot study involving ovariectomized rats demonstrated that while 10-HDA did not prevent bone loss post-ovariectomy, it was associated with changes in bone mineral density and mechanical properties . The study suggested that the benefits of royal jelly might be more pronounced when considering the synergistic effects of its multiple constituents rather than relying solely on 10-HDA.
3. Wound Healing
10-HDA has been studied for its role in enhancing wound healing processes. A clinical trial showed that topical applications of royal jelly containing 10-HDA significantly increased collagen production in diabetic foot ulcers, suggesting its potential as a therapeutic agent for wound management .
4. Immune System Modulation
Research indicates that 10-HDA may enhance immune responses by promoting antigen-specific IgA production. This suggests a potential application in immunotherapy or as an adjunct treatment in conditions requiring immune modulation .
Nutritional Applications
1. Dietary Supplements
Due to its purported health benefits, 10-HDA is being explored as an ingredient in dietary supplements aimed at weight management and muscle sculpting. Its potential to promote fat metabolism and reduce anxiety makes it a candidate for functional food formulations .
2. Cosmetic Products
The cosmetic industry is increasingly interested in 10-HDA for its skin health benefits. Its moisturizing properties and ability to stimulate collagen synthesis make it a valuable ingredient in anti-aging creams and serums.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways:
Estrogenic Action: It exhibits estrogenic effects, which may be mediated through estrogen receptors.
Anti-inflammatory Effects: It can inhibit nitric oxide production in macrophages, suggesting an anti-inflammatory mechanism.
Topical Delivery: Forms vesicles that enhance the delivery and retention of drugs in the skin, potentially improving the efficacy of topical treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
10-Hydroxy-2-decenoic Acid (10-HDA)
Structure: C10H18O3, with a hydroxyl group at C10 and an α,β-unsaturated double bond at C2 . Key Differences:
- Bioactivity: 10-HDA demonstrates anti-tumor and antibacterial properties, contrasting with 10-HDAA’s anti-inflammatory effects .
Decanoic Acid (C10H20O2)
Structure: A saturated medium-chain fatty acid lacking hydroxyl groups.
Functional Contrast:
- Toxicity: Decanoic acid inhibits the biotransformation of 10-HDAA to sebacic acid at concentrations as low as 0.2 g/L .
- Metabolic Role: Acts as an intermediate in sebacic acid production but lacks immunomodulatory properties .
3-Hydroxydecanoic Acid (C10H20O3)
Structure: Hydroxyl group at C3 instead of C10.
8-Hydroxyoctanoic Acid (C8H16O3)
Structure: Shorter chain (C8) with a hydroxyl group at C6. Bioprofiling: Detected in RJ via TLC-MS but present at lower concentrations than 10-HDAA. No direct functional overlap reported .
Sebacic Acid (C10H18O4)
Structure: Dicarboxylic acid derived from 10-HDAA oxidation.
Industrial Relevance: Used in polymer synthesis (e.g., nylon). 10-HDAA’s oxidation to sebacic acid is a rate-limiting step in biotransformation, with accumulation reducing process efficiency .
Data Tables
Table 1: Structural and Functional Comparison of 10-HDAA and Analogues
Table 2: Biotransformation Efficiency of 10-HDAA vs. Analogues
Compound | Role in Sebacic Acid Production | Inhibition Threshold | Reference |
---|---|---|---|
This compound | Substrate | Accumulation >1 g/L | |
Decanoic acid | Inhibitor | ≥0.2 g/L |
Research Implications and Challenges
- Structural-Activity Relationships: The position of hydroxyl groups and chain length critically influence bioactivity. For example, C10 hydroxylation in 10-HDAA vs. C3 in 3-hydroxydecanoic acid dictates immune vs. metabolic roles .
- Industrial Bottlenecks: Overcoming 10-HDAA’s rate-limiting oxidation step requires metabolic engineering, such as upregulating ω-oxidation enzymes in Candida tropicalis .
- Therapeutic Potential: Synergistic effects of 10-HDAA with tripeptides in hydrogels highlight its pro-healing and antimicrobial applications .
Biological Activity
10-Hydroxydecanoic acid (10-HDA) is a bioactive compound predominantly found in royal jelly, a substance produced by honeybees. This fatty acid has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of 10-HDA, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
10-HDA is a medium-chain fatty acid with the molecular formula C₁₁H₂₂O₃. It is characterized by a hydroxyl group at the tenth carbon position and is known for its unique structural properties that contribute to its biological functions.
1. Antibacterial Effects
10-HDA exhibits significant antibacterial activity against various pathogens. Recent studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 mg/mL | |
Staphylococcus aureus | 1 mg/mL | |
Micrococcus pyogenes | 0.75 mg/mL |
2. Anti-inflammatory Properties
Research has demonstrated that 10-HDA can inhibit inflammation in various models. A study conducted on microglial cells showed that 10-HDA reduced lipopolysaccharide (LPS)-induced nitric oxide production by targeting the NLRP3 inflammasome pathway and decreasing nitric oxide synthase (NOS) levels.
- Case Study : In a murine model, administration of 10-HDA significantly decreased inflammatory markers associated with neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
3. Antitumor Activity
10-HDA has been implicated in anticancer activity through its estrogen-like effects. It has been shown to stimulate the proliferation of certain cancer cell lines while inhibiting others.
- Research Findings : In vitro studies indicated that 10-HDA inhibited the growth of human breast cancer cells (MCF-7) when combined with tamoxifen, suggesting a complex interaction with estrogen receptors .
The mechanisms underlying the biological activities of 10-HDA include:
- Estrogenic Activity : 10-HDA has been shown to activate estrogen receptors, which may contribute to its effects on bone density and cancer cell proliferation .
- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress in cells and tissues .
- Modulation of Immune Responses : By influencing cytokine production and immune cell activity, 10-HDA can modulate inflammatory responses .
Research Findings Summary
Recent studies have provided insights into the effects of 10-HDA on various biological systems:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 10-hydroxydecanoic acid, and how are they characterized experimentally?
- Answer : this compound (C₁₀H₂₀O₃; molecular weight 188.26 g/mol) is characterized by a melting point of 75–77°C and a boiling point of ~330°C at atmospheric pressure . Solubility varies: it dissolves in ethanol (~10 mg/mL), DMSO, and DMF (~30 mg/mL), but is poorly soluble in petroleum ether . Characterization methods include high-performance thin-layer chromatography coupled with mass spectrometry (HPTLC-ESI-MS) for quantification and nuclear magnetic resonance (NMR) for structural elucidation. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. How is this compound synthesized or isolated for laboratory use?
- Answer : It is biosynthesized via microbial oxidation of decanoic acid or decane using engineered strains (e.g., Candida tropicalis). Fermentation protocols often involve substrate-limiting conditions to minimize inhibitory byproducts like decanoic acid . Purification typically employs crystallization from ethanol or ethyl acetate, with purity (>98%) verified by HPLC .
Advanced Research Questions
Q. What role does this compound play in sebacic acid production, and what are the key bottlenecks in this biotransformation?
- Answer : this compound is an intermediate in the ω-oxidation pathway of decane/decanoic acid to sebacic acid (a dicarboxylic acid). A critical bottleneck is its slow oxidation to sebacic acid, attributed to rate-limiting hydroxylase or dehydrogenase activity . Accumulation occurs under decane-limiting conditions, suggesting poor enzyme kinetics or feedback inhibition . Optimizing oxygen transfer and enzyme overexpression (e.g., cytochrome P450s) may improve yields.
Q. How can researchers resolve contradictions in metabolic flux data during this compound degradation?
- Answer : Discrepancies in flux data (e.g., accumulation vs. rapid degradation) may arise from strain-specific enzyme expression or substrate toxicity. Use isotopically labeled tracers (e.g., ¹³C-decane) to track real-time metabolic pathways . Coupling this with proteomics (e.g., LC-MS/MS) can identify underexpressed oxidases or competing pathways .
Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices like royal jelly?
- Answer : HPTLC-ESI-MS enables quantification alongside structurally similar fatty acids (e.g., 10-HDA, 8-hydroxyoctanoic acid) with a detection limit of ~0.1 µg/mL . For high-throughput analysis, orthogonal projection to latent structures (OPLS) models integrate chemometric data to correlate concentrations with bioactivity (e.g., cytotoxicity in melanoma cells) .
Q. How does this compound modulate inflammatory responses, and what experimental models validate its anti-inflammatory activity?
- Answer : At 5 mM, it suppresses LPS-induced nitric oxide production in RAW 264.7 macrophages by inhibiting NF-κB signaling . Validate using ELISA (cytokine profiling) and Western blot (phospho-IκBα detection). Dose-response studies (1–10 mM) in murine models can confirm in vivo efficacy .
Q. Methodological Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Answer : While not classified as hazardous, use PPE (gloves, goggles) to avoid skin/eye irritation. Store in sealed containers at 4°C to prevent oxidation . Dispose via approved waste protocols (e.g., incineration) to avoid environmental release .
Q. How can researchers address solubility challenges in cell-based assays?
- Answer : Prepare stock solutions in DMSO (≤30 mg/mL) and dilute in culture media to maintain solvent concentrations <0.1% (v/v). Vortexing and sonication (30 sec, 40 kHz) enhance dispersion. Confirm solubility via dynamic light scattering (DLS) .
Q. Data Interpretation and Reproducibility
Q. Why do discrepancies arise in reported bioactivity data (e.g., antibacterial vs. cytotoxic effects)?
- Answer : Variability stems from differences in assay conditions (e.g., bacterial strains, solvent carriers) or purity levels. Standardize protocols using CLSI guidelines for MIC assays and validate purity via GC-MS . Report batch-specific certificates of analysis (CoA) .
Q. How can researchers improve reproducibility in microbial biotransformation studies?
Properties
IUPAC Name |
10-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168428 | |
Record name | 10-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-53-4, 27925-00-4 | |
Record name | 10-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 10-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |
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Record name | 1679-53-4 | |
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Record name | 10-Hydroxydecanoic acid | |
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Record name | 10-hydroxydecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |
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Record name | 10-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |
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Retrosynthesis Analysis
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